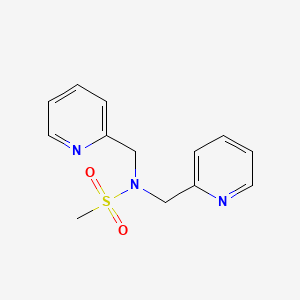

N,N-bis(pyridin-2-ylmethyl)methanesulfonamide

Description

N,N-Bis(pyridin-2-ylmethyl)methanesulfonamide is a sulfonamide derivative featuring two pyridin-2-ylmethyl groups attached to the nitrogen atom of a methanesulfonamide backbone. This compound is notable for its versatility in coordination chemistry and biomedical applications. The pyridyl groups confer strong chelating properties, enabling the formation of stable metal complexes, while the sulfonamide moiety contributes to hydrogen bonding and solubility modulation . Its structural uniqueness has led to applications in catalysis, medicinal chemistry (e.g., as a cytotoxic agent), and ion sensing .

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(pyridin-2-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-19(17,18)16(10-12-6-2-4-8-14-12)11-13-7-3-5-9-15-13/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHFTMBQIJAWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=N1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(pyridin-2-ylmethyl)methanesulfonamide typically involves the reaction of pyridine-2-carboxaldehyde with methanesulfonamide in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol . The product is then purified through recrystallization or chromatography.

Industrial Production Methods: For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid-phase synthesis techniques can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(pyridin-2-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N-bis(pyridin-2-ylmethyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

Biology: Investigated for its potential as a chelating agent in biological systems.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-bis(pyridin-2-ylmethyl)methanesulfonamide involves its ability to coordinate with metal ions. The compound forms stable complexes with transition metals, which can then participate in various catalytic and biological processes. The coordination with metal ions can lead to the activation or inhibition of specific molecular targets and pathways .

Comparison with Similar Compounds

Coordination Chemistry and Metal Chelation

N,N-Bis(pyridin-2-ylmethyl)methanesulfonamide vs. N-(2-Methoxyethyl)-N,N-bis(pyridin-2-ylmethyl)amine () The iron(III) complex μ-oxo-bis{chloro[N-(2-methoxyethyl)-N,N-bis(pyridin-2-ylmethyl)amine]} utilizes a ligand with a methoxyethyl group instead of a sulfonamide. The methoxyethyl variant, however, offers flexibility in ligand geometry due to its ether linkage, which may enhance adaptability in coordination environments .

Comparison with N-Benzylpyridine-2-sulfonamide ()

N-Benzylpyridine-2-sulfonamide lacks the bis(pyridylmethyl) structure but shares the sulfonamide group. Its crystal structure is stabilized by N–H⋯O and N–H⋯N hydrogen bonds, forming 2D networks. In contrast, the bulkier bis(pyridylmethyl) groups in the target compound likely reduce hydrogen-bonding efficiency but increase steric hindrance, favoring distinct coordination modes or metal selectivity .

Table 1: Coordination Properties

Table 2: Cytotoxicity Data

| Compound | IC₅₀ (MIA Cells) | Key Structural Advantage | Reference |

|---|---|---|---|

| MDB5 (bis-pyridylmethyl) | Improved activity | Enhanced solubility and binding affinity | |

| GDC-0449 | Lower activity | Lacks pyridyl chelating groups |

Structural and Electronic Effects

Sulfonamide vs. Sulfonimide () N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) contains a sulfonimide group (two triflyl moieties), which is more electron-withdrawing than the methanesulfonamide in the target compound. This difference reduces basicity at the nitrogen atom, making the sulfonimide less prone to protonation but more reactive in electrophilic substitutions. The target compound’s pyridyl groups balance electron withdrawal with π-donor capabilities, enabling dual functionality in catalysis or sensing .

Comparison with N,N-Bis(4-methoxybenzyl)methanesulfonamide () The 4-methoxybenzyl variant in features electron-donating methoxy groups, increasing electron density at the sulfonamide nitrogen. This contrasts with the target compound’s pyridyl groups, which are weakly basic and can participate in π-backbonding with metals. The methoxybenzyl derivative is more suited for organic synthesis (e.g., as a directing group), while the pyridylmethyl analog excels in metal-mediated applications .

Biological Activity

N,N-bis(pyridin-2-ylmethyl)methanesulfonamide, also known as a pyridine-based sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H14N2O2S

- Molecular Weight : 254.32 g/mol

- CAS Number : 1539-42-0

The compound features two pyridine rings attached to a methanesulfonamide group, which contributes to its solubility and potential interactions with biological targets.

Mechanisms of Biological Activity

-

Anticancer Properties :

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, modifications to the structure have been shown to enhance blood-brain barrier (BBB) penetration and increase cytotoxicity against glioblastoma cells. The IC50 values for certain derivatives range from 0.59 to 3.24 µM, indicating potent activity against this aggressive cancer type . -

Enzyme Inhibition :

The sulfonamide moiety is known to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes including pH regulation and ion transport. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema. -

Antimicrobial Activity :

Sulfonamides are traditionally recognized for their antibacterial properties. The presence of the pyridine rings may enhance the interaction with bacterial enzymes, making these compounds effective against a range of pathogens.

Case Study 1: Anticancer Activity in Glioblastoma

A study focused on the synthesis of pyridine variants demonstrated that one compound (HR68) accumulated in glioblastoma tissues at concentrations exceeding its IC50 by over threefold . This suggests not only efficacy but also favorable pharmacokinetics for targeting brain tumors.

Case Study 2: Enzyme Interaction Studies

Research has indicated that this compound acts as an inhibitor of specific carbonic anhydrases (CA). In vitro assays showed that it competes effectively with bicarbonate ions, leading to a decrease in enzyme activity .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-bis(pyridin-2-ylmethyl)methanesulfonamide, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are often prepared by reacting methanesulfonyl chloride with bis(pyridylmethyl)amine precursors in anhydrous dichloromethane under nitrogen. Purity is validated using HPLC (>98%) and characterized via / NMR (e.g., pyridyl proton signals at δ 8.3–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

- Key Considerations : Control reaction temperature (<5°C) to avoid side products like sulfonate esters. Use column chromatography (silica gel, ethyl acetate/hexane) for purification.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection at 100–293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for bond lengths/angles) and Olex2 for visualization. Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize the lattice .

- Key Metrics : R-factor <0.05, data-to-parameter ratio >14. SHELX programs are preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .

Q. What preliminary biological assays are used to evaluate its antimicrobial activity?

- Methodology : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use microdilution methods in Mueller-Hinton broth (24–48 hrs, 37°C). Compare with control antibiotics (e.g., ampicillin). Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what spectroscopic techniques validate these complexes?

- Methodology : The pyridyl groups act as bidentate ligands. Synthesize complexes with metals like Pd(II) or Ni(II) in methanol/water under reflux. Confirm coordination via:

- UV-Vis : Ligand-to-metal charge transfer (LMCT) bands (e.g., 350–450 nm).

- EPR : Paramagnetic signals for Cu(II) complexes (g⊥ > g∥).

- XRD : Bond length analysis (e.g., M–N distances ~2.0–2.2 Å) .

- Example : A nickel(II) complex showed octahedral geometry with two sulfonamidato ligands and phenanthroline co-ligands, confirmed by XRD .

Q. What computational methods are used to study its interaction with biological targets (e.g., kinases)?

- Methodology : Perform molecular docking (AutoDock Vina, GOLD) against protein structures (PDB: 2JVU for HSA). Use Density Functional Theory (DFT) to calculate electrostatic potential (MEP) maps, identifying nucleophilic/electrophilic regions. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

- Key Insight : Pyridyl groups enhance π–π stacking with tyrosine residues in kinase active sites .

Q. How can data contradictions in stability constants (logK) of metal complexes be resolved?

- Methodology : Compare potentiometric titration (pH 2–11, I = 0.1 M NaCl) and competitive UV-Vis methods. Account for solvent effects (e.g., DMSO vs. water) and counterion interference (e.g., triflate vs. chloride). Use multivariate analysis to reconcile discrepancies .

Q. What strategies optimize its selectivity as a chemosensor for metal ions (e.g., Zn²⁺)?

- Methodology : Functionalize with fluorophores (e.g., pyrene) and test selectivity via competitive titrations (Fe³⁺, Cu²⁺, Zn²⁺). Measure fluorescence quenching/enhancement (λex = 340 nm, λem = 375–450 nm). Use Job’s plot to determine stoichiometry (e.g., 1:1 for Zn²⁺) .

Data Contradiction Analysis

Q. Why do reported biological activities (e.g., IC₅₀ values) vary across studies?

- Resolution : Differences arise from assay conditions (e.g., serum concentration in cell culture, incubation time). Standardize protocols (e.g., CLSI guidelines) and validate with positive controls (e.g., cisplatin for anticancer assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.